4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

This ortho‑methoxybenzyl oxymethyl piperidine hydrochloride provides a unique scaffold for CNS target modulation (sigma‑1/σ2 receptors, monoamine transporters) that cannot be replicated by common para‑substituted or directly linked benzylpiperidines. The oxymethyl linker and ortho substitution create a distinct electronic/steric profile critical for SAR studies and phenotypic screening. Use it as a differentiated building block or an HPLC/LC‑MS reference standard to avoid the risk of inactive off‑target profiles associated with generic analogs.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 1220027-34-8
Cat. No. B1456101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
CAS1220027-34-8
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COCC2CCNCC2.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H
InChIKeyPUNCUVBTADQABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl (1220027-34-8): A Structurally Distinct Benzyloxypiperidine Scaffold for Neuropharmacological Research


4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1220027-34-8) is a synthetic small molecule characterized by a piperidine core linked via an oxymethyl bridge to a 2-methoxybenzyl moiety . With a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol, it belongs to the benzyloxypiperidine class of compounds . This class is broadly investigated for its potential in modulating central nervous system targets, including sigma receptors and monoamine transporters, making it a scaffold of interest in medicinal chemistry and chemical biology .

Why Direct Substitution of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl is Not Recommended Without Comparative Data


Within the benzyloxypiperidine class, minor structural modifications—such as the position of the methoxy group on the benzyl ring, the substitution site on the piperidine (e.g., 4- vs. 3-substitution), or the nature of the linker—can drastically alter receptor binding affinity, selectivity, and functional activity . For instance, the ortho-methoxy substitution pattern present in 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride creates a unique electronic and steric environment compared to meta- or para-substituted analogs. Without specific comparative data, generic substitution with a structurally similar benzylpiperidine (e.g., 4-(2-Methoxybenzyl)piperidine HCl, CAS 37581-34-3) carries a significant risk of obtaining different, and potentially inactive or off-target, biological profiles in target engagement or phenotypic screening assays .

Quantitative Differentiation of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl: Evidence from Structural and Class-Level Comparisons


Structural Differentiation: Ortho-Methoxybenzyl Ether vs. Benzyl or Para-Methoxybenzyl Analogs

The target compound features a distinct ortho-methoxybenzyl ether moiety (2-methoxy substitution) connected to the 4-position of piperidine via an oxymethyl linker. This contrasts with the common comparator 4-Benzylpiperidine, which lacks the methoxy group entirely. In the broader class of sigma receptor ligands, the ortho-substitution on the benzyl ring is known to influence both receptor binding affinity and selectivity relative to unsubstituted or para-substituted analogs .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Differentiation from a Direct Analog: 4-(2-Methoxybenzyl)piperidine HCl (CAS 37581-34-3)

A key differentiator is the linker chemistry. 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl contains an oxymethyl ether linker, whereas its close analog, 4-(2-Methoxybenzyl)piperidine HCl, has a direct methylene linkage. In the piperidine-based sigma receptor ligand field, the presence and nature of a linker between the piperidine nitrogen and the aromatic group is a critical SAR parameter . The oxymethyl group can influence both the molecule's conformation and its metabolic stability relative to the more rigid direct methylene link .

Sigma Receptor Ligands Neuropharmacology SAR

Potential for Differentiated Sigma Receptor Binding Profile

Piperidines with benzyloxymethyl substituents are a known pharmacophore for sigma-1 (σ1) and sigma-2 (σ2) receptors . While no binding data exists for the target compound, class-level inference from highly analogous structures suggests its ortho-methoxybenzyloxymethyl substitution pattern may confer a unique selectivity window. For example, a structurally related compound, 1-Benzyl-4-(4-methoxy-benzyloxymethyl)-piperidine, demonstrates measurable binding affinity . The ortho-substitution in the target compound is expected to alter the binding pose compared to para-substituted derivatives .

Sigma Receptor Pharmacology Neurological Disorders Drug Discovery

Key Research Applications for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Neuropharmacology and Chemical Biology


Structure-Activity Relationship (SAR) Exploration of Sigma Receptor Ligands

This compound serves as a unique intermediate or scaffold for SAR studies aimed at understanding how ortho-substitution on the benzyl ring and an oxymethyl linker influence sigma-1/sigma-2 receptor binding affinity and selectivity. Its procurement is justified when exploring chemical space beyond the more common para-substituted or directly linked benzylpiperidine analogs .

Chemical Probe Development for Central Nervous System (CNS) Targets

Given the piperidine core's prevalence in CNS-active molecules and the specific methoxybenzyl substitution pattern, this compound is a candidate for developing novel chemical probes to study neurological targets. Its unique structure differentiates it from standard, commercially available piperidine building blocks, offering a potential advantage in phenotypic screening for hits with a novel mechanism of action .

Reference Standard for Analytical Method Development

Due to its specific and complex structure, 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can be used as a reference standard in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods. This is particularly relevant for labs working with complex reaction mixtures or biological matrices that require a well-characterized, unique analyte for method validation and calibration .

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